molecular formula C18H12N6 B1456537 21H,23H-5,15-Diazaporphine CAS No. 2683-87-6

21H,23H-5,15-Diazaporphine

Cat. No. B1456537
CAS RN: 2683-87-6
M. Wt: 312.3 g/mol
InChI Key: NDLIXSHARREATN-UHFFFAOYSA-N
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Description

21H,23H-5,15-Diazaporphine is a chemical compound with the molecular formula C36H32N6 . It belongs to the class of diazaporphines and exhibits intriguing properties due to its unique structure. The compound’s systematic name is 10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine .


Molecular Structure Analysis

The molecular structure of 21H,23H-5,15-Diazaporphine is captivating. It features a pentacyclic framework with two nitrogen atoms (diazaporphine) embedded within the aromatic system. The compound’s hexagonal arrangement contributes to its stability and electronic properties. Researchers have investigated its crystal structure, bond angles, and bond lengths to understand its behavior .

properties

IUPAC Name

2,12,21,22,23,24-hexazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6/c1-5-15-19-11(1)9-12-2-6-17(20-12)24-18-8-4-14(22-18)10-13-3-7-16(21-13)23-15/h1-10H,(H,19,21,23)(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLIXSHARREATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=NC(=CC4=NC(=NC5=CC=C(N5)C=C1N2)C=C4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30782605
Record name (2Z,6Z,12Z,17Z)-2,12,21,22,23,24-Hexaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30782605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21H,23H-5,15-Diazaporphine

CAS RN

2683-87-6
Record name (2Z,6Z,12Z,17Z)-2,12,21,22,23,24-Hexaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30782605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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